molecular formula C15H27N8O8P B14212308 L-Histidyl-O-phosphono-L-seryl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 628339-60-6

L-Histidyl-O-phosphono-L-seryl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14212308
CAS No.: 628339-60-6
M. Wt: 478.40 g/mol
InChI Key: AACWYGHVCSFITB-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidyl-O-phosphono-L-seryl-N⁵-(diaminomethylidene)-L-ornithine is a highly modified amino acid derivative with a complex structure. It features:

  • L-Ornithine backbone: A non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis .
  • N⁵-(diaminomethylidene) group: A guanidino-like modification at the δ-nitrogen, structurally analogous to arginine derivatives.
  • O-phosphono-L-seryl moiety: A phosphorylated serine residue, which may confer signaling or enzymatic regulatory properties.

Below, we compare it with structurally and functionally related compounds.

Properties

CAS No.

628339-60-6

Molecular Formula

C15H27N8O8P

Molecular Weight

478.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phosphonooxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H27N8O8P/c16-9(4-8-5-19-7-21-8)12(24)23-11(6-31-32(28,29)30)13(25)22-10(14(26)27)2-1-3-20-15(17)18/h5,7,9-11H,1-4,6,16H2,(H,19,21)(H,22,25)(H,23,24)(H,26,27)(H4,17,18,20)(H2,28,29,30)/t9-,10-,11-/m0/s1

InChI Key

AACWYGHVCSFITB-DCAQKATOSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Contradictions : While L-ornithine indirectly affects circadian rhythms via insulin , its phosphorylated derivatives might act directly on kinases or phosphatases.
  • Future Directions :
    • Characterize binding affinities for enzymes like PvdA or urea cycle components.
    • Investigate microbial growth modulation, given structural similarities to T. brucei ornithine transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.